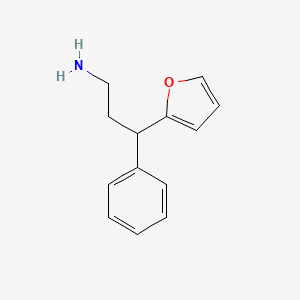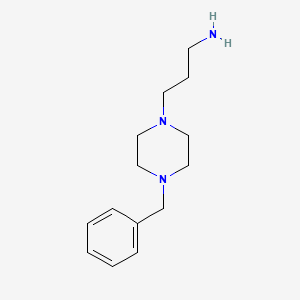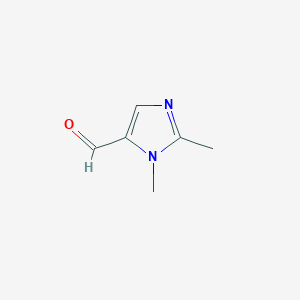
1,2-ジメチル-1H-イミダゾール-5-カルバルデヒド
概要
説明
1,2-Dimethyl-1H-imidazole-5-carbaldehyde (DICA) is an important organic compound which has a wide range of applications in the field of chemistry, biology and medicine. It is a colorless, volatile liquid with a boiling point of 197°C and a molecular weight of 118.14 g/mol. DICA is a versatile intermediate in the synthesis of many compounds and has numerous uses in the laboratory. It has been used extensively in the synthesis of various compounds such as imidazole derivatives, heterocyclic compounds, and peptides. It is also used as a catalyst in the synthesis of a variety of compounds and as an intermediate in the production of pharmaceuticals.
科学的研究の応用
他の化合物の合成
1,2-ジメチルイミダゾールは、さまざまな他の化合物の合成に使用されてきました。 たとえば、1,2-ジメチル-3-n-ブチルイミダゾリウムクロリドおよび1,2-ジメチル-3-n-プロピルイミダゾリウムクロリドの合成に使用されてきました 。 また、1-(2-メトキシエチル)-2,3-ジメチルイミダゾリウムクロリドおよびヘキサフルオロリン酸塩の合成にも使用されました .
医薬品
イミダゾール環は、多くの医薬品に重要な成分です 。 これらは、抗ヒスタミン薬、鎮痛薬、抗ウイルス薬、抗潰瘍薬、駆虫薬、殺菌剤、トリパノソーマ殺傷剤、関節リウマチおよびホジキン病の治療薬など、幅広い治療に使用される薬剤に見られます .
農薬
イミダゾール化合物は、農薬にも用途があります 。 これらは、殺虫剤やその他の農業用化学物質の開発に使用できます .
太陽電池およびその他の光学用途用の染料
最近の研究では、イミダゾール化合物を太陽電池およびその他の光学用途用の染料の開発に使用できることが示されています .
機能性材料
イミダゾール化合物は、機能性材料の作成に使用されてきました 。 これらの材料は、電子機器やその他のハイテク産業など、幅広い潜在的な用途を持っています .
触媒
イミダゾール化合物は、触媒にも使用できます 。 これらは、さまざまな化学反応で触媒として作用し、効率を向上させ、コストを削減できます .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
1,2-Dimethyl-1H-imidazole-5-carbaldehyde is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
It is used as a photoresponsive polymer and metal-organic backbone material for the preparation of hybrid matrix membranes .
生化学分析
Biochemical Properties
1,2-Dimethyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a ligand, binding to metal ions in metalloenzymes, thereby influencing their catalytic activity. Additionally, 1,2-dimethyl-1H-imidazole-5-carbaldehyde can form Schiff bases with amino groups in proteins, altering their structure and function .
Cellular Effects
The effects of 1,2-dimethyl-1H-imidazole-5-carbaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 1,2-dimethyl-1H-imidazole-5-carbaldehyde can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 1,2-dimethyl-1H-imidazole-5-carbaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 1,2-dimethyl-1H-imidazole-5-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-dimethyl-1H-imidazole-5-carbaldehyde can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Over time, the degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term studies in vitro and in vivo have indicated that prolonged exposure to 1,2-dimethyl-1H-imidazole-5-carbaldehyde can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2-dimethyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
1,2-Dimethyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The interaction of 1,2-dimethyl-1H-imidazole-5-carbaldehyde with cofactors, such as NADH or FAD, can also modulate its metabolic fate and activity .
Transport and Distribution
Within cells and tissues, 1,2-dimethyl-1H-imidazole-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 1,2-dimethyl-1H-imidazole-5-carbaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be found in the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression .
特性
IUPAC Name |
2,3-dimethylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-3-6(4-9)8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMFQOKIINBGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390194 | |
| Record name | 1,2-dimethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24134-12-1 | |
| Record name | 1,2-dimethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-5-formylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




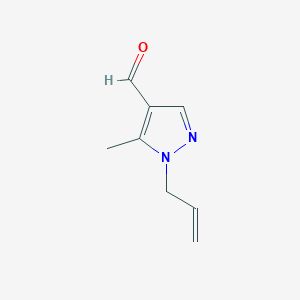



![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)
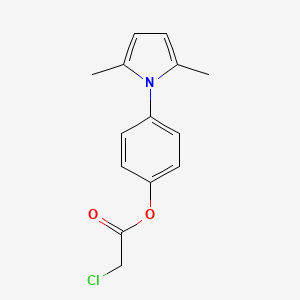
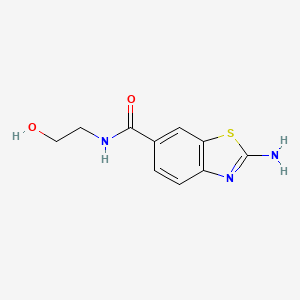

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)
